1-(2,5-Dichloro-4-methoxyphenyl)sulfonylpiperidine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Enantiomerically Pure Amino Acid Derivatives
Utilizing sulfinylaziridines with a 4-methoxyphenyl group, researchers developed a method for synthesizing enantiomerically pure β-amino acid derivatives, contributing to the field of stereochemistry (Satoh & Fukuda, 2003).
Advanced Synthesis Techniques
Synthesis of various organic compounds, including indolocarbazoles and thiazoles, has been facilitated by the incorporation of 4-methoxyphenyl groups, illustrating the compound's utility in complex organic synthesis (Magnus, Exon, & Sear, 1983); (Rozentsveig et al., 2011).
Sulfonation Studies
Research into the sulfonation of various phenyl and methoxyphenyl compounds demonstrates the chemical reactivity and potential applications of similar compounds in organic chemistry (Smirnov et al., 1971).
Pharmacological and Biological Applications
Antitumor Activities
Sulfonamide derivatives, including those with methoxyphenyl groups, have been evaluated for their antitumor properties. Certain compounds have shown promising results in inhibiting cancer cell growth and inducing apoptosis (Ravichandiran et al., 2019).
Antibacterial Properties
N-substituted aryl sulfonamides, including those with chloro-2-methoxyphenyl groups, have been synthesized and tested for antibacterial activities, showing moderate to good efficacy against certain bacterial strains (Aziz‐ur‐Rehman et al., 2013).
Neuropharmacological Potential
Derivatives of piperidin-4-yl amino aryl sulfonamides have been developed as potent 5-HT₆ receptor antagonists, indicating potential applications in neuropharmacology and cognition studies (Nirogi et al., 2012).
properties
IUPAC Name |
1-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO3S/c1-18-11-7-10(14)12(8-9(11)13)19(16,17)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMVYIQDVGQFBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichloro-4-methoxyphenyl)sulfonylpiperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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